molecular formula C18H24N4O4 B2816972 N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921498-07-9

N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2816972
CAS No.: 921498-07-9
M. Wt: 360.414
InChI Key: JQANZYNMFCPDRJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound known for its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves the cyclization of specific precursor compounds under controlled conditions.

  • Reaction conditions may include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile, maintained at temperatures ranging from 50°C to 150°C.

Industrial Production Methods:

  • Industrial synthesis often employs large-scale reactors with precise temperature and pressure controls to ensure high yield and purity.

  • Advanced purification techniques, such as column chromatography or crystallization, are utilized to isolate the target compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding ketone or carboxyl derivatives.

  • Reduction: : Reduction reactions, using reducing agents such as lithium aluminum hydride or sodium borohydride, can convert carbonyl groups into alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where substituents on the pyrido[2,3-d]pyrimidine ring are replaced by nucleophiles like halides, amines, or thiols.

Common Reagents and Conditions:

  • Typical reagents include strong acids or bases, metal catalysts, and solvents that promote specific reaction pathways.

  • Reaction conditions vary but generally involve controlled temperatures (0°C to 100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products Formed:

  • Oxidation typically yields ketones or carboxylates.

  • Reduction yields alcohols.

  • Substitution yields various derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has diverse applications across multiple fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules and potential as a biochemical probe.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

  • Industry: : Employed in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Molecular Targets: : Includes enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Depending on the application, it may inhibit or activate particular biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

  • N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Lacks the propoxy group, which affects its physical and chemical properties.

  • N-cyclopentyl-2-(1-methyl-2,4-dioxo-6-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : The position of the propoxy group alters its reactivity and biological interactions.

  • N-cyclopentyl-2-(1,2,4-trioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Contains an additional oxo group, influencing its stability and activity.

Properties

IUPAC Name

N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-3-10-26-13-8-9-19-16-15(13)17(24)22(18(25)21(16)2)11-14(23)20-12-6-4-5-7-12/h8-9,12H,3-7,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQANZYNMFCPDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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